molecular formula C20H17NO9 B12093993 1,4a,10,11,12a-Pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide

1,4a,10,11,12a-Pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide

Cat. No.: B12093993
M. Wt: 415.3 g/mol
InChI Key: HWLAJZAXDIBLQS-UHFFFAOYSA-N
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Description

1,4a,10,11,12a-Pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide is a complex organic compound with significant biological and chemical properties. It belongs to the tetracene family and is known for its multiple hydroxyl groups and methoxy substituent, which contribute to its unique chemical behavior .

Preparation Methods

The synthesis of 1,4a,10,11,12a-Pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide involves several steps, typically starting from simpler aromatic compounds. The synthetic route often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic ring.

    Methoxylation: Addition of a methoxy group.

    Oxidation and Reduction: To achieve the desired oxidation states of the carbon atoms.

    Amidation: Formation of the carboxamide group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1,4a,10,11,12a-Pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis .

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4a,10,11,12a-Pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide involves its interaction with biological molecules. It can bind to DNA and proteins, affecting their function. The multiple hydroxyl groups allow for hydrogen bonding, while the methoxy and carboxamide groups contribute to its overall reactivity and specificity .

Comparison with Similar Compounds

Similar compounds include other tetracene derivatives with varying substituents. For example:

    Tetracycline: A well-known antibiotic with similar structural features but different substituents.

    Doxorubicin: An anticancer drug with a similar tetracene core but different functional groups.

1,4a,10,11,12a-Pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide is unique due to its specific combination of hydroxyl, methoxy, and carboxamide groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H17NO9

Molecular Weight

415.3 g/mol

IUPAC Name

1,4a,10,11,12a-pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide

InChI

InChI=1S/C20H17NO9/c1-30-9-3-7-2-8-5-19(28)6-11(23)14(18(21)27)17(26)20(19,29)16(25)13(8)15(24)12(7)10(22)4-9/h2-4,22,24,26,28-29H,5-6H2,1H3,(H2,21,27)

InChI Key

HWLAJZAXDIBLQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C3CC4(CC(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)O)O

Origin of Product

United States

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